![molecular formula C13H10ClF3N2O2 B1419424 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride CAS No. 1210300-43-8](/img/structure/B1419424.png)
2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
“2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride” is a chemical compound that contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Synthesis Analysis
A sensitive spectrophotofluorometric method was developed for the analysis of this compound in urine . The method is based on the fluorescence behavior of the compound-aluminum complex in absolute ethanol . The synthesis of this compound involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group (-CF3), which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .
Chemical Reactions Analysis
The trifluoromethyl group in this compound is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Physical and Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
Synthesis of Derivatives : This compound has been used as a precursor in the synthesis of various derivatives. For instance, Bradiaková et al. (2009) detailed the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, which are significant in chemical research for their potential applications (Bradiaková, Ďurčeková, Prónayová, Gatial, & Krutošíková, 2009).
Functionalization of Pyridines : Cottet and Marull (2004) explored the functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, which includes derivatives of this compound. This research is crucial for understanding the chemical properties and potential applications of these compounds in various fields (Cottet & Marull, 2004).
Analytical Chemistry
- Spectrophotofluorometric Analysis : Lee et al. (1980) developed a method for the analysis of 2-[[3-(trifluoromethyl)phenyl]amino]-3-pyridine carboxylic acid in urine using spectrophotofluorometry. This is significant for the detection and analysis of this compound in biological samples (Lee, Min, Rhee, & Lee, 1980).
Molecular Structure Analysis
- Investigation of Molecular Structures : Bahgat et al. (2009) conducted theoretical and experimental investigations on the structure and vibrational spectra of related compounds, providing insight into the molecular characteristics and potential interactions of these compounds (Bahgat, Al-Den Jasem, & El‐Emary, 2009).
Chemical Reactivity
- Reactivity Studies : Nonaka et al. (1981) studied the electroreduction of substituents on a pyridine ring, including carboxylic acid derivatives, in aqueous sulfuric acid. This research contributes to our understanding of the electrochemical properties of such compounds (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Synthesis of Biologically Active Compounds
- Synthesis of Anticancer Agents : Hafez and El-Gazzar (2020) reported on the synthesis of novel pyridine-bearing biologically active derivatives, including imidiazolyl, pyrazolyl, and urea derivatives, demonstrating the potential of this compound in synthesizing agents with possible anticancer properties (Hafez & El-Gazzar, 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in the agrochemical and pharmaceutical industries . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that trifluoromethylpyridines (tfmp) derivatives, which this compound is a part of, have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties could influence the compound’s interaction with its targets.
Biochemical Pathways
Tfmp derivatives have been used in various applications, suggesting they may interact with multiple biochemical pathways
Pharmacokinetics
The unique physicochemical properties of TFMP derivatives could potentially influence their pharmacokinetic properties . More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Tfmp derivatives have been used in the protection of crops from pests, suggesting they may have bioactive properties
Action Environment
The unique physicochemical properties of tfmp derivatives could potentially influence their stability and efficacy in different environments . More research is needed to understand how environmental factors influence this compound’s action.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly due to its ability to interact with specific enzymes and proteins. This compound has been shown to form complexes with aluminum ions, which can be detected using spectrophotofluorometric methods . The interaction with aluminum ions suggests that this compound may influence enzymatic activities that involve metal ions as cofactors. Additionally, the trifluoromethyl group in the compound enhances its lipophilicity, potentially affecting its interaction with membrane-bound proteins and enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been a subject of extensive research. This compound has been observed to influence cell signaling pathways, particularly those involving calcium ions and cyclic AMP (cAMP). By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in inflammatory responses, thereby exhibiting potential anti-inflammatory properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by binding to their active sites. The trifluoromethyl group enhances the compound’s binding affinity to these enzymes, leading to effective inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their activity. These interactions result in changes in the expression of genes involved in various cellular processes, including metabolism and inflammation .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its effects on cellular function can change over time. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, including changes in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to exhibit anti-inflammatory and analgesic properties without significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings suggest that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich tissues. It is transported within cells by specific transporters and binding proteins, which facilitate its localization to target sites. The distribution of the compound within the body can affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can influence various biochemical processes. The presence of targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, thereby affecting its interactions with other biomolecules and its overall activity .
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2.ClH/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11;/h1-7H,(H,17,18)(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXILILUHYSEXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


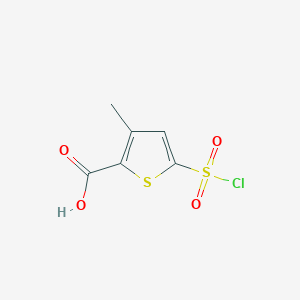
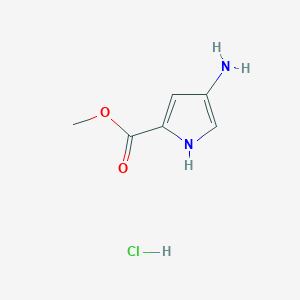
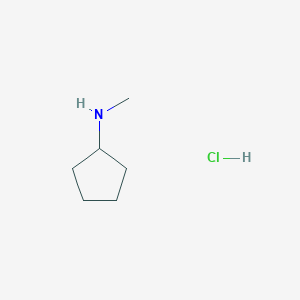


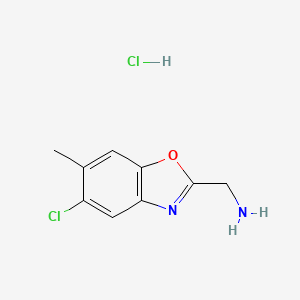
![4-[(Methylamino)methyl]phenol hydrochloride](/img/structure/B1419352.png)
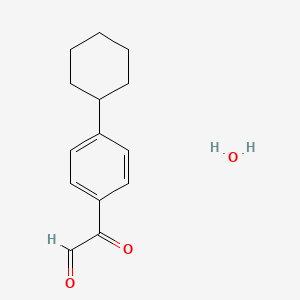

![4-{[3-(Chloromethyl)-1,2-oxazol-5-yl]methyl}morpholine](/img/structure/B1419357.png)
![1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1419360.png)
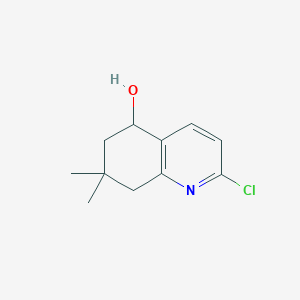
![Ethyl 4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1419363.png)
![1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1419364.png)
